Touristil

Vue d'ensemble

Description

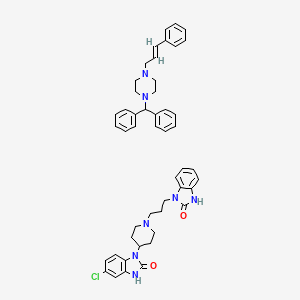

Touristil is a compound known for its efficacy in treating motion sickness. It is a combination of two active ingredients: cinnarizine and domperidone. Cinnarizine is an antihistamine that reduces the effects of histamine in the body, while domperidone is a dopamine antagonist that helps to alleviate nausea and vomiting .

Synthetic Routes and Reaction Conditions:

Cinnarizine: The synthesis of cinnarizine involves the reaction of diphenylmethylpiperazine with cinnamic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride, followed by neutralization with a base.

Domperidone: Domperidone is synthesized through the reaction of 5-chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropylamine under basic conditions.

Industrial Production Methods:

- The industrial production of cinnarizine involves large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity.

- Domperidone production on an industrial scale involves continuous flow reactors to maintain consistent reaction conditions and high throughput.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly the cinnarizine component, which can be oxidized to form corresponding N-oxides.

Reduction: The reduction of this compound is less common but can occur under specific conditions, leading to the formation of reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, especially at the aromatic rings of cinnarizine and domperidone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated solvents and strong bases like sodium hydride are often employed.

Major Products:

- Oxidation of cinnarizine leads to N-oxides.

- Reduction of domperidone can yield secondary amines.

- Substitution reactions can produce various substituted aromatic compounds.

Applications De Recherche Scientifique

Touristil has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antihistamine and antiemetic properties.

Biology: Employed in research on the vestibular system and its role in motion sickness.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating nausea and vomiting associated with motion sickness and other conditions.

Industry: Utilized in the formulation of antiemetic medications and in the development of new therapeutic agents.

Mécanisme D'action

Touristil exerts its effects through the combined actions of cinnarizine and domperidone:

Cinnarizine: Blocks histamine H1 receptors, reducing the effects of histamine and preventing motion sickness.

Domperidone: Acts as a dopamine D2 receptor antagonist, inhibiting the action of dopamine in the chemoreceptor trigger zone, thereby reducing nausea and vomiting.

Comparaison Avec Des Composés Similaires

Meclizine: Another antihistamine used to treat motion sickness, but it does not contain a dopamine antagonist.

Metoclopramide: A dopamine antagonist used to treat nausea and vomiting, but it lacks the antihistamine component.

Uniqueness:

Activité Biologique

Touristil , a pharmaceutical compound primarily containing Cinnarizine and Domperidone , is widely recognized for its effectiveness in preventing and treating motion sickness. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Composition

This compound is formulated as a combination of:

- Cinnarizine : An antihistamine with antiemetic properties.

- Domperidone : A dopamine antagonist that enhances gastrointestinal motility.

-

Cinnarizine :

- Acts as a calcium channel blocker, which helps in reducing vestibular stimulation and thereby alleviating symptoms of motion sickness.

- Exhibits antihistaminic effects, reducing nausea and vomiting by blocking H1 receptors in the vestibular system.

-

Domperidone :

- Primarily works on peripheral dopamine receptors, enhancing gastric emptying and preventing nausea.

- It does not cross the blood-brain barrier effectively, minimizing central nervous system side effects.

Efficacy Against Motion Sickness

Research indicates that this compound is effective in mitigating symptoms associated with motion sickness. A study conducted by NASA highlighted its potency in preventing motion sickness during space missions, where sensory conflicts are prevalent due to microgravity conditions .

Clinical Studies

Several clinical trials have demonstrated the effectiveness of this compound:

- A double-blind study involving participants exposed to simulated motion environments showed a significant reduction in the incidence of nausea and vomiting when administered this compound compared to placebo .

- Another study focused on patients suffering from vestibular disorders revealed that this compound significantly improved their quality of life by reducing vertigo episodes .

Data Table: Summary of Clinical Findings

Case Study 1: Space Missions

In a controlled environment simulating space conditions, participants administered this compound reported fewer instances of motion sickness compared to those receiving a placebo. This study underscores the compound's relevance in aerospace medicine, where maintaining crew health is critical .

Case Study 2: General Population

A case study involving travelers on ferries demonstrated that those taking this compound experienced significantly lower rates of nausea compared to non-users. This suggests its practical application in everyday scenarios where motion sickness is prevalent .

Propriétés

IUPAC Name |

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2.C22H24ClN5O2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-17,26H,18-22H2;1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/b13-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFNVKVKECNYEY-RSGUCCNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108116-23-0 | |

| Record name | Touristil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108116230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.